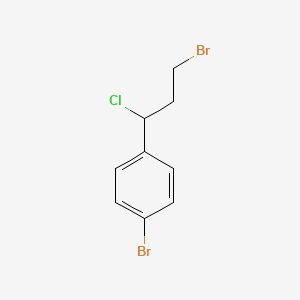

1-Bromo-4-(3-bromo-1-chloropropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

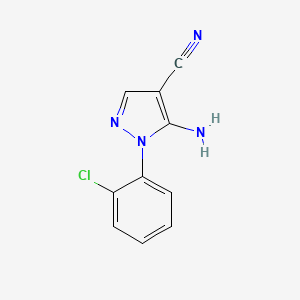

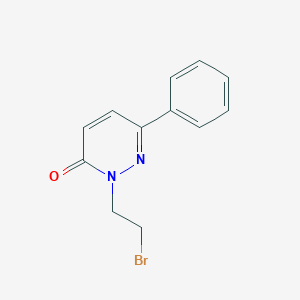

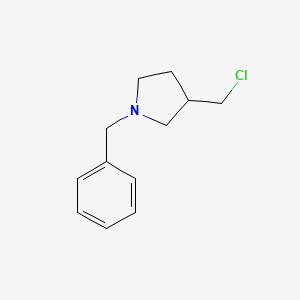

1-Bromo-4-(3-bromo-1-chloropropyl)benzene (1-Br-4-BrCl-Phen) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of approximately 156°C and a boiling point of approximately 220°C. It is a versatile compound that can be used as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. In addition, it has been used in the synthesis of pharmaceuticals, dyes, and fragrances.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylations

1-Bromo-4-(3-bromo-1-chloropropyl)benzene: is utilized in palladium-catalyzed direct arylations. This process involves the coupling of heteroarenes with bromobenzenes to synthesize polyfluoroalkoxy-substituted heteroaromatics. Such compounds are significant in pharmaceutical chemistry, as they form the backbone of many drugs .

Synthesis of Anticancer Agents

The compound serves as a precursor in the synthesis of anticancer agents. For example, it can be used to create derivatives that are part of drugs like Sonidegib, which is used for treating basal-cell carcinoma .

Development of PDE4 Inhibitors

Researchers use 1-Bromo-4-(3-bromo-1-chloropropyl)benzene to develop selective nonsteroidal PDE4 inhibitors, such as Difamilast, which are topical treatments for conditions like atopic dermatitis .

Material Safety and Handling Research

The compound’s safety profile, including hazard statements and precautionary measures, is studied to ensure safe handling and storage in research environments. This information is crucial for researchers dealing with the compound in laboratories .

Organic Synthesis Intermediates

It acts as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its reactivity due to the presence of halogens makes it a valuable building block in synthetic chemistry.

Environmental Impact Studies

The compound’s environmental impact, including its effects on aquatic life, is analyzed to understand and mitigate any potential ecological risks associated with its use and disposal .

Chemical Education and Training

This compound is also used in educational settings, where students learn about the synthesis and reactivity of halogenated organic compounds, as well as their applications in real-world scenarios .

Research in Halogen Bonding

Finally, 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is used in research exploring halogen bonding phenomena. These studies contribute to the understanding of molecular interactions and the design of new materials and drugs .

Propiedades

IUPAC Name |

1-bromo-4-(3-bromo-1-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYHWNDOGRRPRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495753 |

Source

|

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

CAS RN |

33994-21-7 |

Source

|

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)